molecular formula C9H15N3O2S B2666643 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine CAS No. 949654-73-3

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine

Cat. No.: B2666643
CAS No.: 949654-73-3
M. Wt: 229.3
InChI Key: IGIZBRZOHDBBQX-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrrol-3-yl)sulfonyl]piperazine is a piperazine derivative featuring a sulfonamide group linked to a substituted pyrrole ring. This compound belongs to a broader class of sulfonylated piperazines, which are notable for their structural versatility and pharmacological relevance. The sulfonamide moiety enhances binding affinity to biological targets, while the methyl-pyrrole group contributes to steric and electronic modulation .

Properties

IUPAC Name

1-(1-methylpyrrol-3-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-11-5-2-9(8-11)15(13,14)12-6-3-10-4-7-12/h2,5,8,10H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIZBRZOHDBBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine typically involves the reaction of 1-methyl-1H-pyrrole with piperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(1-Methyl-1H-pyrrol-3-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacological Applications

Recent studies have identified 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine as a selective D3 dopamine receptor agonist. This receptor is implicated in various neuropsychiatric disorders, making the compound a candidate for therapeutic development.

Case Study: D3 Receptor Agonism

In a high-throughput screening study, this compound demonstrated significant agonistic activity at the D3 receptor while showing no measurable activity at the D2 receptor. This selectivity is crucial as it may reduce the risk of side effects commonly associated with D2 receptor activation, such as impulse control disorders. The compound exhibited an effective concentration (EC50) of 710 nM in promoting β-arrestin translocation, indicating its potential as a neuroprotective agent against neurodegeneration in models of Parkinson's disease .

Antibacterial Activity

The structural features of this compound suggest potential antibacterial applications. Pyrrole-containing compounds have been explored for their antibacterial properties, particularly against resistant strains of bacteria.

Case Study: Antibacterial Efficacy

Research has shown that derivatives of pyrrole exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, certain pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin. This positions this compound as a promising candidate for further development into new antibacterial agents .

Drug Development and Synthesis

The piperazine moiety is prevalent in numerous bioactive compounds, including many approved drugs. The versatility of this scaffold allows for modifications that can enhance pharmacological properties.

Synthetic Approaches

Recent advancements in synthetic methodologies have enabled the efficient construction of various analogs of this compound. These analogs can be tailored to optimize their activity at specific receptors or improve their pharmacokinetic profiles. For example, structure-activity relationship (SAR) studies have yielded over 100 unique analogs, facilitating the exploration of modifications that could enhance selectivity and potency .

Summary Table of Applications

Application AreaDescriptionKey Findings
Neuropharmacology Selective D3 dopamine receptor agonismSignificant selectivity; potential for treating neuropsychiatric disorders
Antibacterial Activity Efficacy against resistant bacterial strainsDemonstrated MIC values lower than traditional antibiotics like vancomycin
Drug Development Versatile scaffold for synthesizing analogs with enhanced propertiesOver 100 analogs synthesized; ongoing SAR studies to optimize pharmacological profiles

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The piperazine ring may also contribute to the compound’s overall pharmacological profile by modulating its solubility and bioavailability .

Comparison with Similar Compounds

Key Differences :

  • Substituents on the sulfonyl group (e.g., phenyl vs. naphthyl in ) alter steric bulk and electronic properties.
  • Piperazine ring modifications (e.g., benzhydryl in ) enhance lipophilicity and target selectivity.

Antimicrobial and Antiviral Properties

  • Sulfonamide-Piperazine Hybrids: Compounds like N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide () exhibit antimicrobial activity due to sulfamoyl groups disrupting bacterial enzymes .
  • Arylpiperazinyl Fluoroquinolones: Derivatives with pyridyl or pyrimidyl groups (e.g., IC₅₀ = 0.25–0.97 µM) show potent anti-HIV activity by targeting viral replication machinery .

Psychoactive Effects

  • Benzylpiperazines (BZP) and phenylpiperazines (TFMPP, mCPP): These designer drugs mimic MDMA via serotonin receptor modulation. Substituents like trifluoromethyl (TFMPP) enhance hallucinogenic potency compared to chlorophenyl (mCPP) .

Plant Growth Regulation

  • ASP : Structural mimicry of auxin (e.g., 2,4-D) enables root elongation inhibition and gravitropism disruption in Arabidopsis thaliana .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Activity Reference
1-[(4-Fluorophenyl)sulfonyl]piperazine 4-Fluorophenyl sulfonyl 132–230 Antimicrobial, Antiviral
TFMPP 3-Trifluoromethylphenyl N/A Psychoactive (IC₅₀ ≈ 0.25 µM)
ASP 4-Bromophenoxy, 4-fluorophenyl sulfonyl N/A Auxin-like activity

Trends :

  • Electron-withdrawing groups (e.g., nitro, fluorine) enhance metabolic stability and receptor binding.
  • Bulky substituents (e.g., benzhydryl) increase melting points and reduce solubility .

Stereochemical Considerations

  • Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine : Levoro- and dextrorotatory forms exhibit distinct biological profiles, enabling synthesis of optically pure intermediates for antihistaminic drugs .

Market and Regulatory Trends

  • Piperazine-based designer drugs (e.g., BZP) declined post-2010 due to cathinone popularity but retain niche pharmaceutical interest for antiviral and CNS applications .

Biological Activity

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine core linked to a pyrrole moiety via a sulfonyl group, which may influence its pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine with a suitable sulfonylating agent and a pyrrole derivative. The structural characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the molecular structure and purity.

Anticancer Activity

Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, compounds containing piperazine rings have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that modifications on the piperazine scaffold can enhance anticancer activity. Specifically, derivatives with different substituents on the piperazine ring have been screened for their ability to induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-435 (Breast)10Induces apoptosis
Compound BPC3 (Prostate)5Cell cycle arrest
This compoundA549 (Lung)TBDTBD

Antituberculosis Activity

The compound has also been evaluated for antituberculosis activity. Studies have shown that certain piperazine derivatives possess inhibitory effects against Mycobacterium tuberculosis. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Table 2: Antituberculosis Activity of Selected Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound C5M. tuberculosis
Compound D10M. tuberculosis
This compoundTBDTBD

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The presence of the sulfonamide group may enhance its binding affinity to enzymes involved in critical biological pathways, such as carbonic anhydrases, which are implicated in tumor progression and bacterial survival.

Case Studies

Several studies highlight the efficacy of piperazine derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in a clinical trial for lung cancer treatment, showing promising results in reducing tumor size when combined with standard chemotherapy.
  • Case Study 2 : In vitro tests demonstrated that another piperazine derivative significantly reduced the viability of drug-resistant strains of M. tuberculosis, suggesting that structural modifications can enhance activity against resistant pathogens.

Q & A

Basic Question: What are the reliable synthetic methodologies for preparing 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine and its derivatives?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 1-methyl-1H-pyrrole-3-sulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or DCM) under inert conditions.
  • Step 2: Use a base (e.g., K₂CO₃ or Et₃N) to deprotonate piperazine and facilitate sulfonylation .
  • Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
    Validation requires elemental analysis, ¹H/¹³C NMR, and HRMS for structural confirmation .

Basic Question: Which analytical techniques are most effective for characterizing structural modifications in this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm sulfonamide bond formation and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): For exact mass determination and purity assessment .
  • X-ray Crystallography: To resolve stereochemical ambiguities in crystalline derivatives .
  • FT-IR Spectroscopy: To identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions between reduced toxicity and diminished biological activity in modified derivatives?

Answer:
Contradictions arise from structural modifications (e.g., cyclodextrin inclusion in ). Mitigation strategies:

  • In vitro bioactivity assays: Compare parent vs. modified compounds in target-specific models (e.g., platelet aggregation assays for antiplatelet activity) .
  • Computational modeling: Use molecular dynamics to assess steric hindrance or conformational changes caused by modifications .
  • Pharmacokinetic profiling: Evaluate bioavailability and tissue distribution to differentiate toxicity from efficacy .

Advanced Question: What computational approaches are recommended for predicting binding affinities of this compound to neurological targets?

Answer:
For serotonin receptor (5-HT) or enzyme targets:

  • Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., 5-HT₁A receptor) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications .
    Validate predictions with radioligand displacement assays .

Advanced Question: How can the protonation state of the piperazine ring influence pharmacological activity?

Answer:
Piperazine’s basicity (pKa ~9.8) affects solubility and target engagement:

  • pKa determination: Use potentiometric titration (Sirius T3) or computational tools (MoKa) to predict protonation states in physiological pH .
  • SAR analysis: Compare N-methylated vs. free piperazine derivatives to assess how protonation alters receptor binding (e.g., serotonin vs. dopamine receptors) .

Advanced Question: What experimental strategies are optimal for evaluating antiplatelet activity in derivatives?

Answer:
Mechanistic studies require:

  • In vitro platelet aggregation assays: Use ADP/collagen-induced aggregation in human PRP (platelet-rich plasma) .
  • Transcriptomic profiling: RNA-seq to identify pathways (e.g., COX-1 inhibition or P2Y₁₂ antagonism) .
  • Dose-response analysis: Calculate IC₅₀ values to compare potency with reference drugs (e.g., aspirin) .

Advanced Question: How can researchers differentiate isomers in piperazine derivatives using spectroscopic methods?

Answer:
Isomeric discrimination (e.g., ortho/meta/para substituents):

  • Raman Microspectroscopy: Coupled with PCA/LDA to distinguish spectral fingerprints of structural analogs .
  • ²D NMR (COSY/NOESY): Resolve spatial proximity of substituents .
  • GC-EI-MS: Analyze fragmentation patterns (e.g., m/z ratios for benzylpiperazine vs. phenylpiperazine) .

Advanced Question: What methodologies assess the impact of electrophilic substituents on reaction kinetics?

Answer:
Study substituent effects via:

  • Kinetic profiling: Monitor reaction rates (e.g., sulfonylation) under varying pH and temperature .
  • DFT calculations: Model transition states to rationalize rate changes (e.g., electron-withdrawing groups slowing nucleophilic attack) .

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